4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-Methoxypyrimidine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Biological Studies: Used in the study of enzyme mechanisms and interactions due to its structural similarity to nucleotides.
Chemical Biology: Employed in the synthesis of probes for studying biological pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The pyrimidine ring can mimic nucleotide structures, allowing the compound to interact with nucleotide-binding sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
- 4-Methoxy-5-(pyrrolidin-1-yl)pyrimidine
- 4-Methoxy-6-(piperidin-1-yl)pyrimidine
Uniqueness
4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity compared to other similar compounds. The position of the methoxy and pyrrolidinyl groups can significantly influence the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-methoxy-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13N3O/c1-13-9-6-8(10-7-11-9)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
InChI Key |
GECSUHBWUDLQPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC2 |
Origin of Product |
United States |
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